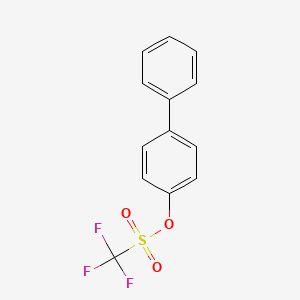

4-苯基苯基三氟甲磺酸酯

描述

4-Phenylphenyl triflate is an aryl compound with the molecular formula C13H9F3O3S and a molecular weight of 302.27 . It is a solid substance that is stored in a dry room at normal temperature .

Molecular Structure Analysis

The molecular structure of 4-Phenylphenyl triflate contains a total of 30 bonds, including 21 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfonate .Physical And Chemical Properties Analysis

4-Phenylphenyl triflate is a solid substance that is stored in a dry room at normal temperature . .科学研究应用

1. Friedel-Crafts Acylation Using Metal Triflate

- Application Summary: Triflates, including 4-Phenylphenyl triflate, are used in Friedel-Crafts acylation, an important reaction for synthetic aromatic ketones. The reaction employs acyl chlorides, acid anhydrides, or carboxylic acids as acylating reagents in the presence of traditional catalysts including Lewis acids or Brønsted acids .

- Methods of Application: Various metal triflates were tested and provided good to excellent yields of corresponding ketone products. The density functional theory calculation revealed the metal effects on the formation of active intermediate acylium triflate as well as the acidic condition .

- Results: The metal triflate in the deep eutectic solvent can be recovered and reused with a little loss in the catalytic activity .

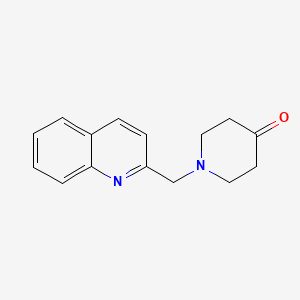

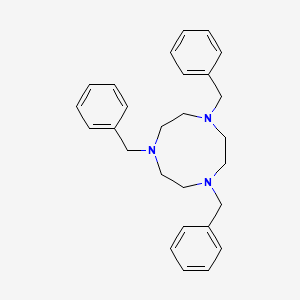

2. Construction of Complex Macrocycles and Metallo-supramolecules

- Application Summary: Pyrylium salt chemistry, which can involve the use of triflates, has emerged as a powerful approach for constructing complex macrocycles and metallo-supramolecules .

- Methods of Application: The high reactivity of pyrylium salts towards various nucleophiles makes them widely employed for the convenient synthesis of diverse heterocyclic compounds .

- Results: This method has been used to synthesize viologen polymers with pyridinium salts in the backbones .

3. Nucleophilic Substitution, Suzuki Couplings, and Heck Reactions

- Application Summary: Triflate groups are excellent leaving groups used in certain organic reactions such as nucleophilic substitution, Suzuki couplings, and Heck reactions .

- Methods of Application: Alkyl triflates, including 4-Phenylphenyl triflate, are extremely reactive in S N 2 reactions, and they must be stored in conditions free of nucleophiles (such as water) .

- Results: The use of triflates in these reactions can lead to a variety of organic compounds, depending on the specific reaction conditions and reactants used .

4. Catalysts in Organic Chemistry

- Application Summary: Metal triflates are used as Lewis acid catalysts in organic chemistry .

- Methods of Application: Especially useful are the lanthanide triflates of the type Ln(OTf)3 (where Ln is a lanthanoid). A related popular catalyst scandium triflate is used in such reactions as aldol reactions and Diels–Alder reactions .

- Results: These catalysts can significantly increase the efficiency and selectivity of various organic reactions .

5. Use in Lithium Ion Batteries

- Application Summary: Lithium triflates are used in some lithium-ion batteries as a component of the electrolyte .

- Methods of Application: The triflate anion is incorporated into the electrolyte solution used in the battery .

- Results: The use of triflates can improve the performance and safety of lithium-ion batteries .

6. Use in Synthesis of Spiroheteropolycyclic Compounds

- Application Summary: Triflimide, a related compound to 4-Phenylphenyl triflate, has found application in a wide range of addition reactions, cycloaddition, intramolecular cyclization, CH-amidation, etc .

- Methods of Application: Tf2NH is often used as an additive to the reaction medium, for example, in the synthesis of spiroheteropolycyclic compounds .

- Results: The use of triflimide in these reactions can lead to the synthesis of complex organic compounds .

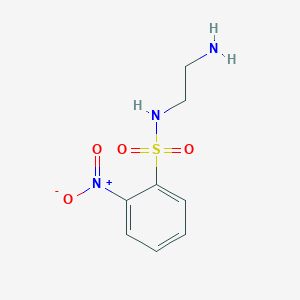

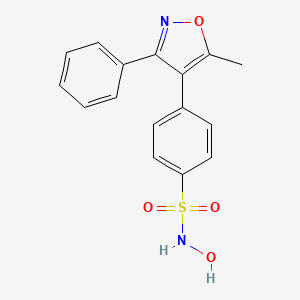

7. Source of Nitrogen in C-Amination (Sulfonamidation) Reactions

- Application Summary: Triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, the products of which are useful building blocks in organic synthesis, catalysts and ligands in metal complex catalysis, and have found applications in medicine .

- Methods of Application: The addition reactions of triflamide in the presence of oxidizing agents to alkenes and dienes are considered separately .

- Results: The use of triflamide in these reactions can lead to the synthesis of complex organic compounds .

8. Conversion of Alcohols, Ethers, and More

- Application Summary: Metal triflates, such as Fe(OTf)3 and Hf(OTf)4, are used in the dehydration reaction of alcohols .

- Methods of Application: During the reaction, the alcohol is added dropwise using a dropping funnel to keep the amount of substrate constant, while the products formed are distilled .

- Results: The efficiency and robustness of Fe(OTf)3 and Hf(OTf)4 in the dehydration reaction was studied .

安全和危害

属性

IUPAC Name |

(4-phenylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O3S/c14-13(15,16)20(17,18)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFYGCJTUUXOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454432 | |

| Record name | Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylphenyl triflate | |

CAS RN |

17763-78-9 | |

| Record name | Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-4-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenylyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

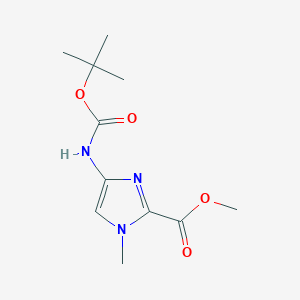

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

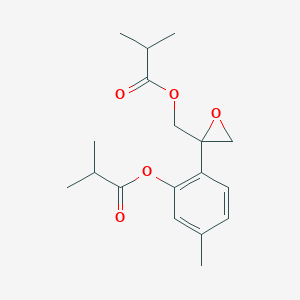

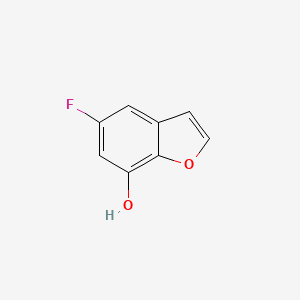

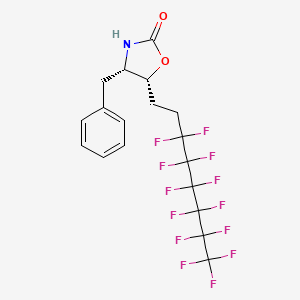

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7H-Cyclopenta[b]pyridine](/img/structure/B1599672.png)